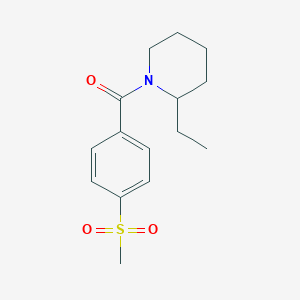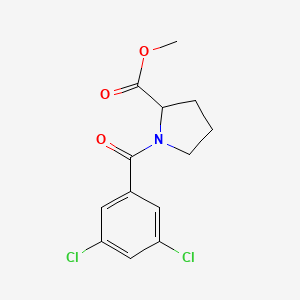
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone, also known as EPM or NS-106, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EPM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 349.48 g/mol.
作用機序
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in increased ion channel opening and neurotransmitter release. The enhanced activity of the α7 nAChR leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have a range of biochemical and physiological effects in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance cognitive function, improve memory, and increase attention and focus. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life of approximately 2 hours and is rapidly eliminated from the body.
実験室実験の利点と制限
One of the main advantages of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is its potential as a tool for scientific research. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone can be used to study the role of the α7 nAChR in cognitive function and neuroprotection. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in lab experiments. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life, which may limit its effectiveness in long-term studies. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone also has potential side effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone. One area of research is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of research is the investigation of the potential therapeutic applications of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone and its potential side effects.
合成法
The synthesis of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone involves the reaction between 2-ethylpiperidine and 4-methylsulfonylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-13-6-4-5-11-16(13)15(17)12-7-9-14(10-8-12)20(2,18)19/h7-10,13H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNPQDENURHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)

![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)



![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)